molecular formula C14H14N2O2 B14651237 N-Ethyl-2-nitro-N-phenylaniline CAS No. 43199-97-9

N-Ethyl-2-nitro-N-phenylaniline

Cat. No.: B14651237
CAS No.: 43199-97-9
M. Wt: 242.27 g/mol
InChI Key: LPSMZJHWHWYISU-UHFFFAOYSA-N
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Description

N-Ethyl-2-nitro-N-phenylaniline is an organic compound with the molecular formula C14H14N2O2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by an ethyl group and a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-nitro-N-phenylaniline typically involves the nitration of N-ethyl-N-phenylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product . Another method involves the reaction of N-ethyl-N-phenylaniline with nitrobenzene in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-nitro-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron and hydrochloric acid.

    Substitution: Halogens, nitrating agents, and sulfonating agents under controlled conditions.

Major Products Formed

    Reduction: N-Ethyl-2-amino-N-phenylaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrodiphenylamine: Similar structure but lacks the ethyl group.

    N-Phenyl-2-nitrobenzenamine: Similar structure but lacks the ethyl group.

Uniqueness

N-Ethyl-2-nitro-N-phenylaniline is unique due to the presence of both an ethyl group and a nitro group on the aniline nitrogen. This combination of substituents imparts distinct chemical and physical properties, making it more reactive in certain chemical reactions compared to its analogs .

Properties

CAS No.

43199-97-9

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-ethyl-2-nitro-N-phenylaniline

InChI

InChI=1S/C14H14N2O2/c1-2-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)16(17)18/h3-11H,2H2,1H3

InChI Key

LPSMZJHWHWYISU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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